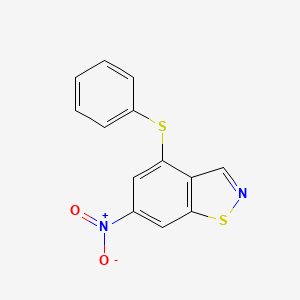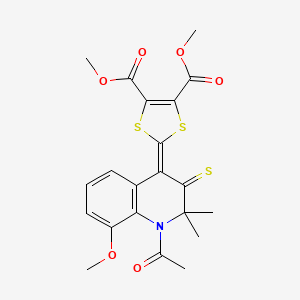![molecular formula C21H15NO5S B11471049 7-(1,3-Benzodioxol-5-yl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11471049.png)
7-(1,3-Benzodioxol-5-yl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that features a unique combination of benzodioxole, phenyl, and thienopyridine moieties.
Preparation Methods
The synthesis of 7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves multiple steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with the preparation of the benzodioxole and thienopyridine intermediates.
Coupling Reaction: The benzodioxole intermediate is coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction.
Cyclization: The coupled product undergoes cyclization to form the thienopyridine ring.
Oxidation: The final step involves the oxidation of the thienopyridine ring to introduce the carboxylic acid group.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: The benzodioxole and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, particularly cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID include other benzodioxole and thienopyridine derivatives . These compounds share structural similarities but may differ in their biological activities and applications. For example:
3-(6,7-Dimethoxy-2H-1,3-Benzodioxol-5-yl)propanoic Acid: This compound has similar benzodioxole moiety but different functional groups, leading to distinct biological activities.
(2Z)-3-(6,7-Dimethoxy-2H-1,3-Benzodioxol-5-yl)-2-Hydroxyprop-2-enal: Another benzodioxole derivative with unique properties and applications.
The uniqueness of 7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID lies in its specific combination of functional groups and its potential as a versatile building block in medicinal chemistry.
Properties
Molecular Formula |
C21H15NO5S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C21H15NO5S/c23-16-9-13(12-6-7-14-15(8-12)27-10-26-14)19-18(22-16)17(20(28-19)21(24)25)11-4-2-1-3-5-11/h1-8,13H,9-10H2,(H,22,23)(H,24,25) |
InChI Key |
YJZUJSRKAXGJEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=CC=C3)NC1=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(phenoxyacetyl)amino]ethyl}-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470972.png)
![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11470973.png)
![3-cyclohexyl-N-[1-(2-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B11470975.png)
![3-[(2,2-dimethylpropanoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11470976.png)
![N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]acetamide](/img/structure/B11470982.png)
![7-[4-(Cyclopentyloxy)-3-methoxyphenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11470990.png)

![5-(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11470995.png)
![6-(2-chlorobenzyl)-1-(2,3-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11471000.png)
![3-(4-methoxyphenyl)-N-[phenyl(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B11471020.png)
![Methyl 4-{5-[(methylamino)methyl]furan-2-yl}benzoate](/img/structure/B11471022.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-[(4-methoxyphenyl)amino]-, ethyl ester](/img/structure/B11471027.png)

![ethyl 5-methoxy-3-[(E)-(6-methyl-3,4-dioxo-4,5-dihydrofuro[3,4-c]pyridin-1(3H)-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B11471029.png)
